Enflicoxib, (R)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

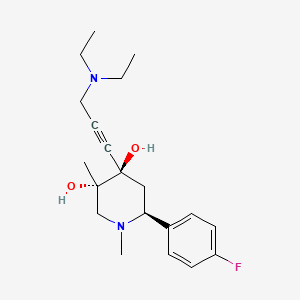

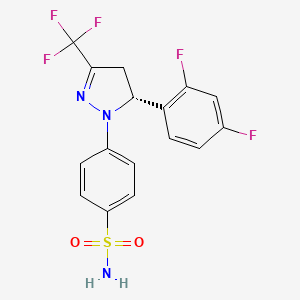

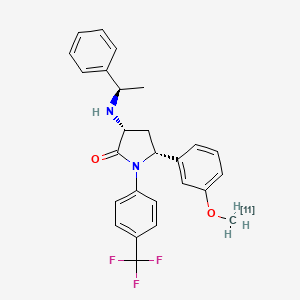

Enflicoxib, ®- is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class. It is primarily used in veterinary medicine to treat pain and inflammation associated with osteoarthritis in dogs . Enflicoxib works by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the production of prostaglandins involved in pain and inflammation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of enflicoxib involves multiple steps, starting from the appropriate pyrazoline derivative. The key steps include cyclization, oxidation, and functional group modifications to achieve the desired structure . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of enflicoxib follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and potency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Enflicoxib undergoes several types of chemical reactions, including:

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Enflicoxib can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Cytochrome P-450 enzymes, oxygen, and NADPH are commonly involved in the oxidation of enflicoxib.

Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used under controlled conditions.

Substitution: Nucleophiles such as halides or amines can react with enflicoxib under appropriate conditions.

Major Products Formed: The major products formed from the reactions of enflicoxib include its active pyrazol metabolite and various phase II conjugates such as glucuronides and sulfates .

Applications De Recherche Scientifique

Enflicoxib has several scientific research applications, including:

Mécanisme D'action

Enflicoxib exerts its effects by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins involved in pain and inflammation . By blocking COX-2, enflicoxib reduces the synthesis of these pro-inflammatory mediators, thereby alleviating pain and inflammation . The active pyrazol metabolite of enflicoxib also contributes to its long-lasting pharmacological activity .

Comparaison Avec Des Composés Similaires

Celecoxib: Another COX-2 inhibitor used to treat pain and inflammation in humans.

Mavacoxib: A COX-2 inhibitor used in veterinary medicine for similar indications as enflicoxib.

Rofecoxib: A COX-2 inhibitor previously used in humans but withdrawn due to safety concerns.

Comparison: Enflicoxib is unique in its long-lasting pharmacological activity, attributed to its active pyrazol metabolite . Compared to mavacoxib, enflicoxib has a faster onset of action and similar efficacy in treating osteoarthritis in dogs . Unlike rofecoxib, enflicoxib has shown a favorable safety profile in long-term studies .

Propriétés

Numéro CAS |

251443-65-9 |

|---|---|

Formule moléculaire |

C16H12F5N3O2S |

Poids moléculaire |

405.3 g/mol |

Nom IUPAC |

4-[(3R)-3-(2,4-difluorophenyl)-5-(trifluoromethyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide |

InChI |

InChI=1S/C16H12F5N3O2S/c17-9-1-6-12(13(18)7-9)14-8-15(16(19,20)21)23-24(14)10-2-4-11(5-3-10)27(22,25)26/h1-7,14H,8H2,(H2,22,25,26)/t14-/m1/s1 |

Clé InChI |

ZZMJXWXXMAAPLI-CQSZACIVSA-N |

SMILES isomérique |

C1[C@@H](N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)F)F |

SMILES canonique |

C1C(N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate](/img/structure/B12780736.png)

![(4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one](/img/structure/B12780753.png)

![N-(8a-methyl-6-propan-2-ylspiro[7,8-dihydro-4aH-1,2,4-benzotrioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine](/img/structure/B12780786.png)